molecular formula C6H13ClO B14492826 1-Chloro-1-ethoxybutane CAS No. 63220-76-8

1-Chloro-1-ethoxybutane

Cat. No.: B14492826
CAS No.: 63220-76-8
M. Wt: 136.62 g/mol
InChI Key: AALONCKZFOOOFO-UHFFFAOYSA-N
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Description

1-Chloro-1-ethoxybutane is an organic compound with the molecular formula C6H13ClO . It is classified as an alkyl chloride ether, a class of compounds frequently employed as intermediates and building blocks in synthetic organic chemistry . The structure features both a chloro and an ethoxy functional group attached to the same carbon atom, making it a potentially versatile substrate for nucleophilic substitution reactions and the preparation of more complex molecules. Researchers may utilize this compound in the development of novel materials, agrochemicals, or pharmaceuticals, where such structures serve as key precursors. As a reagent, it is essential for exploring new synthetic pathways and reaction mechanisms. Handling should occur only in a well-ventilated laboratory environment, with personnel using appropriate personal protective equipment. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63220-76-8

Molecular Formula

C6H13ClO

Molecular Weight

136.62 g/mol

IUPAC Name

1-chloro-1-ethoxybutane

InChI

InChI=1S/C6H13ClO/c1-3-5-6(7)8-4-2/h6H,3-5H2,1-2H3

InChI Key

AALONCKZFOOOFO-UHFFFAOYSA-N

Canonical SMILES

CCCC(OCC)Cl

Origin of Product

United States

Advanced Synthetic Strategies for 1 Chloro 1 Ethoxybutane and Its Analogues

Mechanistic Studies of Ether Bond Formation in 1-Chloro-1-ethoxybutane Synthesis

The formation of the ether and carbon-chlorine bonds at the C1 position of this compound can be achieved through several pathways, each with distinct mechanistic features. Understanding these mechanisms is crucial for controlling the reaction and optimizing the yield and purity of the desired product.

Elucidation of Nucleophilic Substitution Pathways (SN1 and SN2)

The synthesis of this compound typically proceeds through pathways that have characteristics of a nucleophilic substitution, predominantly involving an oxocarbenium ion intermediate, which points towards an SN1-like mechanism. Two common methods for the preparation of α-chloro ethers are the reaction of an acetal (B89532) with an acid chloride and the reaction of an aldehyde with an alcohol in the presence of a hydrogen halide.

From Acetal Precursors: A versatile method for the synthesis of α-chloro ethers involves the reaction of an acetal, such as 1,1-diethoxybutane (B1585066), with an acyl chloride (e.g., acetyl chloride) or thionyl chloride. This reaction is often catalyzed by a Lewis acid, such as zinc(II) salts. organic-chemistry.orgnih.gov The mechanism involves the coordination of the Lewis acid to one of the ethoxy groups, facilitating its departure and the formation of a resonance-stabilized oxocarbenium ion. This cation is planar at the C1 carbon, making it susceptible to nucleophilic attack from either face. The chloride ion, generated from the acyl chloride, then attacks the carbocation to form the final product, this compound. The reaction pathway is considered SN1-like due to the formation of the discrete carbocation intermediate.

From Aldehydes and Alcohols: Another common synthetic route involves the direct reaction of butanal with ethanol (B145695) in the presence of anhydrous hydrogen chloride. chemistrysteps.com In this process, the aldehyde is first protonated by HCl, which activates the carbonyl carbon towards nucleophilic attack by ethanol, forming a hemiacetal. Subsequent protonation of the hydroxyl group of the hemiacetal leads to the loss of a water molecule, generating the same resonance-stabilized oxocarbenium ion as in the acetal route. The chloride ion then acts as a nucleophile, attacking the carbocation to yield this compound. This pathway is also classified as SN1-like because of the key oxocarbenium ion intermediate.

A pure SN2 mechanism, which involves a backside attack by a nucleophile on the carbon atom bearing the leaving group in a single concerted step, is generally not favored for the synthesis of this compound from these common precursors due to the instability of the primary carbocation that would need to form and the favorability of the resonance-stabilized oxocarbenium ion. youtube.com

The table below summarizes the key characteristics of the probable nucleophilic substitution pathways in the synthesis of this compound.

Synthetic RouteKey IntermediateMechanistic PathwayCharacteristics
1,1-diethoxybutane + Acyl Chloride/Lewis AcidOxocarbenium ionSN1-likeFormation of a planar, resonance-stabilized carbocation; potential for racemization if a chiral center is present.
Butanal + Ethanol + HClOxocarbenium ionSN1-likeInvolves hemiacetal formation followed by dehydration to form the key carbocation intermediate.

Stereocontrol in Synthetic Routes to this compound

Achieving stereocontrol in the synthesis of this compound, which would be relevant if a chiral center were present at C1 (for instance, through isotopic labeling) or at another position in the molecule, presents a significant challenge due to the SN1-like nature of the common synthetic routes. The planar oxocarbenium ion intermediate allows for the nucleophilic attack of the chloride ion from either face, which would typically lead to a racemic or diastereomeric mixture.

However, principles from asymmetric catalysis can be applied to achieve stereocontrol. The use of chiral catalysts, such as chiral Lewis acids or chiral Brønsted acids, could potentially induce facial selectivity in the nucleophilic attack on the oxocarbenium ion. nih.gov For instance, a chiral catalyst could form a chiral ion pair with the oxocarbenium ion, sterically hindering one face and directing the chloride attack to the other, thus leading to an excess of one enantiomer.

While specific examples for the enantioselective synthesis of this compound are not prevalent in the literature, related enantioselective α-chlorination of other carbonyl compounds have been successfully developed using chiral catalysts, demonstrating the feasibility of this approach. nih.gov

The following table outlines potential strategies for achieving stereocontrol:

StrategyDescriptionPotential Outcome
Chiral Lewis Acid CatalysisA chiral Lewis acid could coordinate to the leaving group in the acetal route, influencing the stereochemical environment during the formation and subsequent attack of the oxocarbenium ion.Enantiomeric or diastereomeric excess of one stereoisomer.
Chiral Brønsted Acid CatalysisA chiral Brønsted acid could protonate the hemiacetal intermediate, creating a chiral environment that directs the approach of the incoming nucleophile.Enantiomeric or diastereomeric excess of one stereoisomer.
Use of Chiral AuxiliariesAttaching a chiral auxiliary to the starting material could direct the stereochemical outcome of the chlorination step. The auxiliary would then be removed in a subsequent step.Formation of a specific stereoisomer, with the need for additional synthetic steps for auxiliary attachment and removal.

Multi-step Convergent and Divergent Synthetic Approaches

Beyond the direct formation from aldehydes or acetals, multi-step sequences can also be employed for the synthesis of this compound and its analogues. These approaches can offer advantages in terms of substrate scope and the potential for introducing molecular diversity.

Dehydrohalogenation-Rehalogenation Sequences

A plausible multi-step synthesis of this compound involves a dehydrohalogenation-rehalogenation sequence. This strategy begins with a dihaloether or a haloalkane, which is subjected to elimination to form a vinyl ether, followed by the addition of a hydrogen halide across the double bond.

For the synthesis of this compound, a suitable precursor would be 1,2-dibromo-1-ethoxybutane. Treatment of this compound with a base would lead to dehydrobromination to form the intermediate, 1-ethoxy-1-butene. orgsyn.org The subsequent step is the electrophilic addition of hydrogen chloride (HCl) across the double bond of 1-ethoxy-1-butene. The mechanism of this addition follows Markovnikov's rule, where the proton adds to the carbon atom that results in the more stable carbocation. In this case, protonation at C2 of the vinyl ether leads to the formation of the resonance-stabilized oxocarbenium ion at C1, which is then attacked by the chloride ion to yield the desired this compound. msu.edu

This sequence is summarized in the table below:

StepReactionReagentsKey Intermediate
1. DehydrohalogenationElimination of HBr from 1,2-dibromo-1-ethoxybutaneBase (e.g., amine base, potassium hydroxide)1-Ethoxy-1-butene
2. RehalogenationElectrophilic addition of HCl to 1-ethoxy-1-buteneAnhydrous HClOxocarbenium ion

Alkylation and Alkoxylation Methodologies

Alkylation and alkoxylation reactions represent fundamental strategies for C-C and C-O bond formation, respectively. While the direct synthesis of this compound via a simple Williamson ether synthesis (an alkoxide reacting with an alkyl halide) is not straightforward, modifications and alternative strategies can be envisioned.

A direct Williamson-type approach to this compound would be challenging due to the presence of two reactive centers. For instance, reacting a 1,1-dihalobutane with sodium ethoxide could lead to a mixture of substitution and elimination products.

A more viable, though indirect, approach would be the alkoxylation of a suitable precursor. For example, the synthesis could start from 1-chlorobutanol. The hydroxyl group could be protected, followed by a reaction to introduce the ethoxy group, and then deprotection and conversion of the hydroxyl to a chloride. However, a more direct alkoxylation method could involve the reaction of 1-chloro-1-butanol with an ethylating agent.

The following table presents a conceptual comparison of alkoxylation approaches:

MethodConceptual ReactantsPotential Challenges
Williamson Ether Synthesis (modified)1,1-Dichlorobutane + Sodium EthoxideCompetitive elimination (E2) reactions, formation of side products.
Alkoxylation of a Haloalcohol1-Chlorobutanol + Ethylating AgentRequires protection/deprotection steps or selective reagents.

Exploration of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov These principles can be applied to the synthesis of this compound to improve its environmental footprint.

Catalysis: The use of catalytic methods is a cornerstone of green chemistry. The synthesis of this compound from 1,1-diethoxybutane and an acyl chloride can be efficiently catalyzed by very low loadings (e.g., 0.01 mol%) of zinc(II) salts. organic-chemistry.orgnih.gov This catalytic approach is superior to using stoichiometric amounts of Lewis acids, as it reduces waste and often allows for milder reaction conditions.

Safer Solvents: Many organic reactions are carried out in volatile and often toxic organic solvents. A key aspect of green chemistry is the use of safer, more environmentally benign solvents. merckmillipore.comsigmaaldrich.com For the synthesis of this compound, traditional solvents like dichloromethane (B109758) could potentially be replaced with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME), which are derived from renewable resources and have more favorable safety profiles. sigmaaldrich.com Solvent-free conditions, where possible, represent an even greener alternative. researchgate.net

The table below provides an overview of the application of green chemistry principles to the synthesis of this compound.

Green Chemistry PrincipleApplication in Synthesis of this compound
Catalysis Use of catalytic amounts of zinc(II) salts in the reaction of acetals with acyl chlorides minimizes waste compared to stoichiometric reagents. organic-chemistry.orgnih.gov
Atom Economy The reaction of butanal, ethanol, and HCl exhibits a high atom economy. Calculating and comparing the atom economy of different synthetic routes can guide the selection of the most efficient process. jocpr.com
Use of Safer Solvents Replacing hazardous chlorinated solvents with greener alternatives like 2-MeTHF or CPME can reduce environmental impact and improve safety. sigmaaldrich.com
Waste Reduction Synthetic routes that can be performed in situ, where the α-chloro ether is generated and used directly without isolation, can minimize handling and potential exposure to this reactive intermediate. organic-chemistry.org

Catalytic Methods for Enhanced Selectivity and Yield in Chloroether Formation

The synthesis of α-chloroethers, such as this compound, is a critical transformation in organic chemistry, providing valuable intermediates for a variety of subsequent reactions. Traditional methods for their preparation often involve the use of stoichiometric reagents, which can lead to significant waste and purification challenges. Consequently, the development of catalytic methods that enhance selectivity and yield is of paramount importance. Modern synthetic strategies increasingly rely on the use of catalysts to promote the efficient formation of chloroethers from precursors like acetals and aldehydes.

The primary catalytic approach for the synthesis of this compound and its analogues involves the reaction of an acetal, in this case, butanal diethyl acetal, with an acyl chloride in the presence of a Lewis acid catalyst. This method offers a significant advantage over non-catalytic routes by activating the acetal towards nucleophilic attack by the chloride ion.

Lewis acids are electron-pair acceptors that can coordinate to one of the oxygen atoms of the acetal. This coordination weakens the carbon-oxygen bond, facilitating its cleavage and the formation of an oxocarbenium ion intermediate. This highly reactive intermediate is then readily attacked by a chloride ion, typically derived from the acyl chloride, to furnish the desired α-chloroether. The general mechanism is depicted below:

Figure 1: General Mechanism of Lewis Acid-Catalyzed α-Chloroether Synthesis from Acetals

A variety of Lewis acids have been explored for this transformation, with their efficacy being dependent on several factors including the nature of the acetal, the acyl chloride, the solvent, and the reaction temperature. The choice of catalyst is crucial for achieving high selectivity for the desired α-chloroether and minimizing the formation of byproducts.

Research in this area has highlighted the utility of metal-based Lewis acids, with zinc(II) salts being particularly effective. For instance, zinc chloride (ZnCl₂) has been shown to be a potent catalyst for the reaction between acetals and acid halides, leading to the formation of haloalkyl ethers in near-quantitative yields. The catalytic activity of zinc chloride stems from its ability to efficiently activate the acetal substrate.

While specific, detailed comparative studies on the synthesis of this compound are not extensively documented in the readily available literature, the general principles of Lewis acid catalysis in acetal cleavage allow for the extrapolation of expected trends in catalyst performance. The following table illustrates the potential efficacy of various Lewis acid catalysts in the synthesis of this compound from butanal diethyl acetal and acetyl chloride, based on findings from analogous systems.

CatalystCatalyst Loading (mol%)Reaction Time (h)Yield (%)Selectivity for this compound (%)
ZnCl₂5295>98
FeCl₃5392>95
SnCl₄51.594>98
AlCl₃5488~95
BiCl₃10585~92

The data presented in the table, while illustrative, is based on the established reactivity patterns of these Lewis acids in similar transformations. Stronger Lewis acids like SnCl₄ may lead to faster reaction times, while others like ZnCl₂ offer an excellent balance of reactivity and selectivity. The selectivity of the reaction is a critical parameter, as side reactions such as elimination or the formation of other chlorinated byproducts can occur. The use of a suitable catalyst at an optimal loading is key to directing the reaction towards the desired this compound product.

In addition to homogeneous catalysts, research has also moved towards the development of heterogeneous catalytic systems to simplify product purification and enable catalyst recycling. While specific examples for the synthesis of this compound are scarce, solid acid catalysts, such as certain zeolites or clays, could potentially be employed for this transformation, offering environmental and process-related advantages.

Elucidation of Reaction Mechanisms and Chemoselectivity of 1 Chloro 1 Ethoxybutane

Analysis of Competing Elimination Reactions (E1 and E2)

In the presence of a nucleophile that is also a base, 1-chloro-1-ethoxybutane can undergo elimination reactions to form alkenes. These reactions compete with nucleophilic substitution and can proceed through either a unimolecular (E1) or bimolecular (E2) mechanism. lumenlearning.commasterorganicchemistry.com

The ratio of substitution to elimination products is influenced by several factors, including the strength and steric bulk of the base/nucleophile, the reaction temperature, and the solvent. ucalgary.calibretexts.orglibretexts.org

Nature of the Nucleophile/Base : Strong, sterically hindered bases, such as potassium tert-butoxide, favor elimination because they are poor nucleophiles and can more easily abstract a proton from a less hindered position. Strong, unhindered bases can act as both nucleophiles and bases, leading to a mixture of products.

Temperature : Higher temperatures generally favor elimination over substitution. Elimination reactions often have a higher activation energy and result in an increase in the number of molecules, leading to a more positive entropy change.

Solvent : The solvent can influence the nucleophilicity and basicity of the reagent. chemistrysteps.com

Table 3: Conditions Favoring Substitution vs. Elimination

Condition Favors Substitution Favors Elimination
Reagent Weakly basic, good nucleophile Strongly basic, especially sterically hindered
Temperature Lower temperatures Higher temperatures

| Substrate | Less sterically hindered | More sterically hindered |

This interactive table summarizes the key factors that determine whether substitution or elimination is the major reaction pathway.

When elimination occurs, the position of the newly formed double bond is determined by regioselectivity, and the spatial arrangement of the substituents around the double bond is determined by stereoselectivity.

Regioselectivity : For this compound, there are two possible β-hydrogens that can be abstracted, leading to two different alkene products. According to Zaitsev's rule, the major product is typically the more substituted, and therefore more stable, alkene. fiveable.melibretexts.orgchemistrysteps.comchadsprep.combartleby.com

Stereoselectivity : The E2 elimination reaction is stereospecific and requires an anti-periplanar arrangement of the proton being abstracted and the leaving group. chemistrysteps.comkhanacademy.orgchemistrysteps.comquizlet.com This geometric constraint can influence which stereoisomer of the alkene (E or Z) is formed. The E1 mechanism, proceeding through a carbocation intermediate, is generally less stereoselective.

Reactivity of the Ether Linkage in this compound

The presence of a chlorine atom on the carbon adjacent to the ether oxygen—the α-carbon—significantly influences the reactivity of the ether linkage in this compound. This structural feature renders the molecule susceptible to a variety of transformations that are not typical for simple dialkyl ethers. The electron-withdrawing nature of the chlorine atom and its ability to act as a leaving group, combined with the ability of the adjacent oxygen atom to stabilize a positive charge, are key to its chemical behavior.

Acid-Catalyzed and Base-Catalyzed Ether Cleavage

The cleavage of the ether bond in this compound can be initiated by both acidic and basic reagents, though the mechanisms and conditions differ substantially.

Acid-Catalyzed Cleavage:

Under acidic conditions, the ether oxygen of this compound is protonated, creating a good leaving group (ethanol). The subsequent cleavage of the C-O bond is facilitated by the formation of a highly stabilized α-chloro-α-alkoxy carbocation. The stability of this cation is a result of resonance delocalization of the positive charge onto the adjacent oxygen atom. This stabilization strongly favors a unimolecular nucleophilic substitution (SN1) pathway.

The rate-determining step is the dissociation of the protonated ether to form the carbocation and ethanol (B145695). This carbocation is then rapidly attacked by a nucleophile present in the medium. For instance, in the presence of water, hydrolysis will occur, leading to the formation of butyraldehyde (B50154), ethanol, and hydrochloric acid.

Mechanism of Acid-Catalyzed Hydrolysis:

Protonation: The ether oxygen is protonated by an acid (H₃O⁺).

Carbocation Formation: The protonated ether loses a molecule of ethanol to form a resonance-stabilized secondary carbocation.

Nucleophilic Attack: A water molecule attacks the carbocation.

Deprotonation: The resulting oxonium ion is deprotonated to yield an unstable hemiacetal.

Decomposition: The hemiacetal rapidly decomposes to form butyraldehyde and ethanol.

StepReactant(s)Intermediate(s)Product(s)
1This compound, H₃O⁺Protonated this compoundH₂O
2Protonated this compound1-chlorobutyl cation (resonance stabilized), Ethanol
31-chlorobutyl cation, H₂OProtonated hemiacetal
4Protonated hemiacetal, H₂OHemiacetalH₃O⁺
5HemiacetalButyraldehyde, Ethanol, HCl

Base-Catalyzed Cleavage:

Ethers are generally resistant to cleavage under basic conditions. However, the reactivity of α-chloro ethers can differ. While direct cleavage of the C-O bond by a base is uncommon, elimination reactions can be promoted if there is a hydrogen atom on the β-carbon of the ethoxy group. For this compound, a strong base could potentially induce an E2 elimination, yielding 1-chlorobutoxyethene and the conjugate acid of the base, though this is less common than substitution reactions at the α-carbon. More typically, reactions with strong bases or nucleophiles lead to substitution of the chlorine atom rather than cleavage of the ether linkage.

Oxidative and Reductive Transformations of the Ether Moiety

Oxidative Transformations:

The ether moiety in this compound can undergo oxidation, although the presence of the chlorine atom can influence the reaction's course. Oxidation of ethers often occurs at the C-H bond alpha to the oxygen. In this compound, this would be the C-H bond of the chlorinated carbon. Strong oxidizing agents can lead to cleavage of this bond, potentially forming an ester. For example, oxidation could yield ethyl butyrate (B1204436) or related products through complex pathways. However, the chlorine atom makes this position highly electrophilic and susceptible to nucleophilic attack, which often competes with oxidation.

Another potential oxidative pathway is the formation of peroxides upon exposure to air and light, a common reaction for many ethers. This process is thought to proceed via a free-radical mechanism.

Reductive Transformations:

The reduction of the ether linkage is generally difficult and requires strong reducing agents. In the case of this compound, the carbon-chlorine bond is significantly more susceptible to reduction than the carbon-oxygen bonds of the ether. Reagents like lithium aluminum hydride (LiAlH₄) or other metal hydrides would preferentially reduce the C-Cl bond to a C-H bond, yielding 1-ethoxybutane. Cleavage of the ether C-O bond would require more forcing conditions and is not the primary pathway for reduction.

TransformationReagent TypePrimary Site of ReactionLikely Product(s)
OxidationStrong Oxidants (e.g., KMnO₄, CrO₃)α-C-H bondEthyl butyrate, Butyraldehyde
ReductionMetal Hydrides (e.g., LiAlH₄)C-Cl bond1-Ethoxybutane

This compound as an Electrophilic Reagent in Alkylation Processes

The high reactivity of the C-Cl bond in this compound makes it an effective electrophilic alkylating agent. The molecule can be considered a synthetic equivalent of a 1-butoxy cation. In the presence of a Lewis acid or a polar solvent, the chlorine atom can depart as a chloride ion, generating the resonance-stabilized 1-ethoxybutyl carbocation. This electrophilic intermediate can then be trapped by a variety of nucleophiles.

Alkylation of Aromatic Compounds (Friedel-Crafts type reaction): In the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃), this compound can alkylate aromatic rings. The carbocation generated attacks the electron-rich aromatic ring, leading to the formation of a C-C bond. Subsequent loss of a proton restores aromaticity. The initial product is an α-alkoxyalkylated arene, which can be further converted to other functional groups.

Alkylation of Enolates: Enolates, being carbon-based nucleophiles, can react with this compound in an SN2 or SN1-type reaction. This provides a method for the α-alkylation of carbonyl compounds. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) can generate the enolate, which then displaces the chloride from this compound. This reaction forms a new carbon-carbon bond at the α-position of the carbonyl compound.

NucleophileReaction TypeKey IntermediateProduct Type
Benzene (with Lewis Acid)Friedel-Crafts Alkylation1-ethoxybutyl cation1-Ethoxy-1-phenylbutane
Acetone EnolateSN2/SN11-ethoxybutyl cation (if SN1)3-Ethoxy-3-methyl-2-hexanone
Grignard Reagent (R-MgX)Nucleophilic SubstitutionAlkylated ether

Rearrangement Pathways and Intramolecular Cyclization

The potential for carbocation formation from this compound also opens up possibilities for molecular rearrangements.

Rearrangement Pathways: If the initially formed 1-ethoxybutyl carbocation can rearrange to a more stable carbocation, this pathway will be favored. In the case of the carbocation derived from this compound, it is already a secondary carbocation stabilized by resonance with the ether oxygen. A 1,2-hydride shift from the adjacent methylene (B1212753) group would also lead to a secondary carbocation, but without the beneficial resonance stabilization from the oxygen. Therefore, significant skeletal rearrangements of this specific carbocation are less likely compared to other carbocations that can achieve greater stability through such shifts. However, under certain conditions, such as in superacids, more complex rearrangements could be envisioned.

Intramolecular Cyclization: If the this compound molecule contains a suitably positioned internal nucleophile, intramolecular cyclization can occur. This is an application of the general principle of intramolecular nucleophilic substitution. For example, if the butyl chain were to contain a hydroxyl or amino group at the 4- or 5-position, reaction under conditions that favor ionization of the C-Cl bond could lead to the formation of a cyclic ether or amine, respectively. The formation of five- and six-membered rings through such processes is generally kinetically and thermodynamically favored.

For instance, a hypothetical precursor like 4-hydroxy-1-chloro-1-ethoxybutane could undergo an intramolecular Williamson ether synthesis-type reaction upon treatment with a non-nucleophilic base. The base would deprotonate the hydroxyl group, and the resulting alkoxide would internally displace the chloride to form a substituted tetrahydrofuran (B95107) ring.

Advanced Spectroscopic and Analytical Characterization Techniques for 1 Chloro 1 Ethoxybutane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 1-Chloro-1-ethoxybutane, both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) provide detailed information about the connectivity of atoms.

In ¹H NMR, the chemical shifts, splitting patterns (multiplicity), and integration of the signals reveal the different types of protons and their neighboring environments. The proton on the carbon bearing both the chlorine and the ethoxy group (the chiral center) is expected to appear as a triplet. The methylene (B1212753) protons of the ethoxy group would likely present as a quartet, while the terminal methyl group of the ethoxy group would be a triplet. The protons of the butyl chain would also exhibit characteristic splitting patterns.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The carbon atom bonded to both chlorine and oxygen would be significantly deshielded and appear at a lower field. The chemical shifts of the other carbon atoms in the butyl and ethoxy groups would provide further confirmation of the structure.

¹H NMR Data
Assignment Chemical Shift (δ) in ppm (Multiplicity, Integration)
-CH(Cl)O-Triplet, 1H
-OCH₂CH₃Quartet, 2H
-OCH₂CH₃Triplet, 3H
Butyl Chain ProtonsMultiplets
¹³C NMR Data
Assignment Chemical Shift (δ) in ppm
-C(Cl)O-Lower Field
-OCH₂CH₃Mid Field
Butyl Chain CarbonsHigher Field

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the C-O (ether) and C-Cl (alkyl halide) bonds. The C-O-C stretching vibration of the ether group typically appears in the region of 1150-1085 cm⁻¹. The C-Cl stretching vibration is found in the fingerprint region, generally between 800 and 600 cm⁻¹. The absence of strong absorptions for hydroxyl (-OH) or carbonyl (C=O) groups would further confirm the structure.

IR Absorption Data
Functional Group Characteristic Absorption Range (cm⁻¹)
C-O (Ether)1150-1085
C-Cl (Alkyl Halide)800-600

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural elucidation. For this compound (C₆H₁₃ClO), the molecular ion peak (M⁺) would be observed at an m/z value corresponding to its molecular weight (approximately 136.62 g/mol ). nih.gov Due to the presence of the chlorine atom, a characteristic isotopic pattern for the molecular ion peak would be observed, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Common fragmentation pathways for haloethers include the loss of the halogen atom, cleavage of the C-O bond, and fragmentation of the alkyl chains. The analysis of these fragment ions in the mass spectrum helps to piece together the structure of the original molecule.

Mass Spectrometry Data
Feature Expected m/z Value or Pattern
Molecular Ion (M⁺)~136.62
Isotopic Pattern[M]⁺ : [M+2]⁺ ratio of ~3:1

Chromatographic Techniques for Purity Assessment and Separation (GC, HPLC)

Chromatographic techniques are essential for assessing the purity of this compound and for its separation from reaction mixtures or impurities.

Gas Chromatography (GC) is well-suited for the analysis of volatile compounds like this compound. When coupled with a mass spectrometer (GC-MS), it allows for both the separation of the compound from a mixture and its identification based on its mass spectrum. scribd.comnih.gov The retention time in a GC analysis is a characteristic property of the compound under specific conditions (e.g., column type, temperature program, and carrier gas flow rate) and can be used for qualitative analysis. The peak area in the chromatogram is proportional to the concentration of the compound, allowing for quantitative analysis and purity determination.

High-Performance Liquid Chromatography (HPLC) can also be employed for the analysis of this compound, particularly if the compound is part of a less volatile mixture or if derivatization is performed. sigmaaldrich.com The choice of the stationary phase (e.g., normal-phase or reverse-phase) and the mobile phase is critical for achieving good separation. rsc.org A UV detector may be used if the compound or its derivatives have a suitable chromophore.

Integration of Spectroscopic Data for Comprehensive Characterization

The definitive characterization of this compound is achieved through the integration of data from multiple spectroscopic and analytical techniques. slideshare.net NMR spectroscopy provides the detailed structural framework of the molecule. IR spectroscopy confirms the presence of key functional groups. Mass spectrometry determines the molecular weight and provides clues about the structure through fragmentation patterns. Finally, chromatographic techniques establish the purity of the compound. By combining the information from these methods, a comprehensive and unambiguous identification and characterization of this compound can be accomplished.

Computational Chemistry and Theoretical Modeling of 1 Chloro 1 Ethoxybutane

Quantum Mechanical Investigations of Molecular and Electronic Structure

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed picture of electron distribution and molecular geometry, which are crucial for predicting reactivity.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. dokumen.pub It is frequently employed to predict the ground-state properties of molecules like haloalkanes with reasonable accuracy and at a lower computational cost compared to other high-level ab initio methods. acs.org

DFT calculations, for instance using the B3LYP functional with a 6-311G(d,p) basis set, have been successfully applied to compute the bond dissociation enthalpies (BDEs) of various haloalkanes. acs.orgresearchgate.net These calculations are critical for understanding the strength of chemical bonds within a molecule. For a molecule like 1-chloro-1-ethoxybutane, DFT could be used to predict key geometrical parameters such as bond lengths and angles.

Below is a representative table of calculated ground state properties for a simple analogous haloalkane, chloroethane (B1197429), which illustrates the type of data obtained from DFT studies.

PropertyCalculated Value (B3LYP/6-311G(d,p))
C-Cl Bond Length1.78 Å
C-C Bond Length1.53 Å
C-H Bond Length1.09 Å
C-C-Cl Bond Angle110.5°
Dipole Moment2.05 D

This table presents hypothetical yet representative data for chloroethane based on typical DFT calculation results for similar molecules.

Molecular Orbital Analysis and Charge Distribution

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. wiley.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of molecular stability. nih.gov

For a haloalkane, the LUMO is often associated with the antibonding orbital of the carbon-halogen bond (σC-Cl). mdpi.com The population of this orbital upon nucleophilic attack leads to the cleavage of the C-Cl bond. mdpi.com Analysis of the molecular orbitals of chloroalkanes reveals that the electrophilicity of the carbon atom attached to the halogen is due to this low-lying σ antibonding orbital. mdpi.com

The charge distribution within the molecule can be visualized using electrostatic potential maps, which show regions of positive and negative electrostatic potential on the electron density surface. In this compound, the electronegative chlorine and oxygen atoms would be expected to create regions of negative potential, while the adjacent carbon atoms would be more electropositive.

Conformational Landscape Exploration and Energetic Analysis

Molecules with rotatable single bonds, such as this compound, can exist in various spatial arrangements known as conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them. nih.gov

Computational methods can be used to perform a systematic search of the conformational space to locate energy minima, which correspond to stable conformers, and saddle points, which represent transition states for conformational changes. acs.org For α-chloro ethers, the relative orientation of the C-Cl and C-O bonds is a key determinant of conformational preference, influenced by stereoelectronic effects like the anomeric effect. rsc.org The anomeric effect describes the thermodynamic preference for an electronegative substituent on a cyclohexane (B81311) ring to be in the axial position, a phenomenon that can be explained by hyperconjugation. rsc.org

The relative energies of different conformers can be calculated to determine their populations at a given temperature. The table below shows a hypothetical energetic analysis for different staggered conformations of 1-chloropropane (B146392), a simpler analogous system.

ConformerDihedral Angle (Cl-C-C-C)Relative Energy (kcal/mol)
Anti180°0.00
Gauche60°0.65

This table presents hypothetical data for 1-chloropropane to illustrate the output of conformational analysis.

Reaction Mechanism Prediction and Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping the energetic pathways from reactants to products. rsc.org For this compound, a key reaction would be nucleophilic substitution, which can proceed through different mechanisms, such as SN1 or SN2. Given the secondary nature of the carbon bearing the chlorine and the potential for stabilization of a carbocation by the adjacent oxygen atom, an SN1-type mechanism is a plausible pathway. pressbooks.pubperlego.com

Potential Energy Surface Mapping

A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. fiveable.me By mapping the PES, chemists can identify the minimum energy path for a reaction, which connects reactants and products through a transition state. openochem.orgyoutube.com

For an SN1 reaction of an alkyl halide, the PES would show a multi-step process. pressbooks.pubopenochem.org The first step is the rate-determining step and involves the cleavage of the carbon-halogen bond to form a carbocation intermediate. This corresponds to surmounting the highest energy barrier on the PES. openochem.org The second step is the rapid attack of the nucleophile on the carbocation. The stability of the carbocation intermediate is a crucial factor in the feasibility of an SN1 reaction. pressbooks.pub The presence of the adjacent ethoxy group in this compound would be expected to stabilize the carbocation intermediate through resonance.

Kinetic Isotope Effects (KIE) Modeling

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org KIEs are a sensitive probe of the transition state structure and can provide valuable information about the reaction mechanism. princeton.edumdpi.com

Theoretical modeling of KIEs involves calculating the vibrational frequencies of the reactants and the transition state for both the isotopically labeled and unlabeled species. mdpi.com For an SN1 reaction, a small or non-existent primary KIE would be expected for the substitution of the hydrogen atoms on the carbon bearing the leaving group, as the C-H bonds are not broken in the rate-determining step. princeton.edu However, secondary KIEs can be observed and provide insight into changes in hybridization at the transition state. wikipedia.org For example, a change from sp3 hybridization in the reactant to sp2 in the carbocation intermediate can lead to a measurable secondary KIE. wikipedia.org

Computational models can predict the magnitude of KIEs, which can then be compared with experimental data to support or refute a proposed reaction mechanism. princeton.edu

Solvation Models and Environmental Effects on this compound Reactivity

The chemical reactivity of this compound is significantly influenced by its environment, particularly the solvent. Computational solvation models are crucial for understanding these effects, as they simulate the interactions between the solute (this compound) and the surrounding solvent molecules. These models can be broadly categorized into implicit and explicit solvent models.

Polarizable Continuum Models (PCM) are a class of implicit solvation models that represent the solvent as a continuous, polarizable dielectric medium rather than individual molecules. numberanalytics.com This approach is computationally efficient and effective for studying the influence of bulk solvent properties, such as polarity, on the reactivity of solutes like this compound.

In the context of this compound, which possesses a polar C-Cl bond and an ether linkage, PCM can be employed to investigate several aspects of its reactivity:

Reaction Mechanisms: The compound can undergo nucleophilic substitution reactions (S\textsubscript{N}1 and S\textsubscript{N}2). libretexts.orgsavemyexams.com PCM can be used to calculate the energy profiles of these reaction pathways in different solvents. For instance, the transition state of an S\textsubscript{N}1 reaction, which involves the formation of a carbocation intermediate, would be significantly stabilized by polar solvents, a phenomenon that can be quantitatively assessed using PCM. ucsd.edu Conversely, the transition state of an S\textsubscript{N}2 reaction is less sensitive to solvent polarity. researchgate.net

Conformational Analysis: The relative energies of different conformers of this compound can be influenced by the solvent. PCM can predict the most stable conformer in a given solvent by accounting for the solute-solvent electrostatic interactions.

Solvation Free Energy: PCM allows for the calculation of the free energy of solvation, which is a key thermodynamic parameter determining the solubility and partitioning of the compound between different phases. nih.govpnas.orgresearchgate.net

A hypothetical study on the S\textsubscript{N}1 hydrolysis of this compound in water versus a non-polar solvent like hexane (B92381) could yield the following illustrative data using a PCM model at the Density Functional Theory (DFT) level (e.g., B3LYP/6-31G*):

SolventDielectric ConstantReactant Energy (kcal/mol)Transition State Energy (kcal/mol)Activation Energy (kcal/mol)
Hexane1.880.045.245.2
Water78.39-5.125.830.9

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

This hypothetical data illustrates how a polar solvent like water can lower the activation energy for an S\textsubscript{N}1 reaction by stabilizing the polar transition state more than the reactant.

Explicit solvent molecular dynamics (MD) simulations provide a more detailed and dynamic picture of solvation by treating individual solvent molecules explicitly. nih.gov In this approach, the forces between all atoms (both solute and solvent) are calculated, and the trajectories of the atoms are simulated over time.

For this compound, MD simulations can be used to:

Analyze Solvation Structure: MD simulations can reveal the specific arrangement of solvent molecules around the solute, including the formation of hydrogen bonds between protic solvents and the oxygen atom of the ether group.

Study Dynamic Processes: The diffusion of this compound in a solvent, the dynamics of solvent shell reorganization, and the transport of reactants and products during a reaction can be investigated.

Calculate Free Energy of Solvation: While computationally more intensive than PCM, MD simulations coupled with techniques like thermodynamic integration or free energy perturbation can provide highly accurate solvation free energies. acs.orgnih.gov

An illustrative output from an MD simulation of this compound in a box of water molecules could be the radial distribution function (RDF) between the ether oxygen and water hydrogen atoms, which would show a sharp peak at a distance characteristic of hydrogen bonding.

In Silico Prediction of Spectroscopic Signatures

Computational methods are powerful tools for predicting and interpreting the spectroscopic signatures of molecules like this compound.

Infrared (IR) and Raman spectroscopy are key techniques for identifying functional groups and determining molecular structure through vibrational modes. uc.edutum.de Computational methods, particularly DFT, can accurately calculate the vibrational frequencies and intensities of these spectra. derpharmachemica.comresearchgate.netuci.edu

For this compound, theoretical calculations can predict the frequencies of characteristic vibrations, such as:

C-Cl stretching and bending modes

C-O-C stretching modes of the ether group

C-H stretching and bending modes of the alkyl chains

Calculated spectra can be compared with experimental spectra to confirm the structure of the molecule and assign the observed absorption bands to specific vibrational modes. sns.it Anharmonic frequency calculations can provide even more accurate predictions by accounting for the non-quadratic nature of the potential energy surface. acs.orgnist.gov

A hypothetical comparison of calculated (DFT/B3LYP/6-311+G(d,p)) and experimental vibrational frequencies for key modes of this compound is presented below.

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
C-H stretch (aliphatic)2950-30502850-3000
C-O-C stretch1100-11501080-1130
C-Cl stretch650-750630-730

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation in organic chemistry. Theoretical calculations, especially using DFT with methods like the Gauge-Including Atomic Orbital (GIAO) approach, can accurately predict ¹H and ¹³C NMR chemical shifts. aip.orgnih.govacs.orgacs.orgresearchgate.net

For this compound, computational NMR predictions can:

Assign Resonances: Help in the unambiguous assignment of signals in the experimental ¹H and ¹³C NMR spectra to specific nuclei in the molecule.

Distinguish Isomers: Differentiate between this compound and its isomers, as the chemical shifts are highly sensitive to the local electronic environment of each nucleus.

Study Conformational Effects: The chemical shifts of certain nuclei can be sensitive to the conformation of the molecule, providing insights into the dominant solution-phase structure.

The accuracy of predicted chemical shifts for chloroalkanes can be improved by employing specific functionals and basis sets, and by applying linear regression analysis to correlate theoretical and experimental data. aip.orgnih.gov

Below is a hypothetical table comparing predicted (GIAO-DFT) and experimental ¹³C NMR chemical shifts for this compound.

Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C1 (CH-Cl)85-9588.2
C2 (CH₂)25-3528.5
C3 (CH₂)15-2518.9
C4 (CH₃)10-2013.7
C1' (O-CH₂)60-7065.4
C2' (CH₃)10-2015.1

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Applications of 1 Chloro 1 Ethoxybutane As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Complex Organic Scaffolds

The ability of 1-chloro-1-ethoxybutane to act as a butyraldehyde (B50154) equivalent makes it a key precursor in the construction of intricate organic molecules. It provides a reliable method for forming new carbon-carbon and carbon-heteroatom bonds, which are fundamental steps in the assembly of complex structures.

α-Halo ethers like this compound are effective intermediates for creating carbon-carbon bonds. acs.org They readily react with various organometallic reagents, which act as carbon-based nucleophiles, to form new ether products. The general reactivity stems from the ability of the ether oxygen to stabilize the adjacent carbocation formed upon the departure of the chloride ion, making the carbon atom highly electrophilic.

One of the most common applications is in reactions with Grignard reagents and organozinc compounds. For instance, the reaction between an α-chloro ether and an organometallic species can proceed via transmetalation, where a more reactive organometallic species is formed in situ, or through the formation of an alkoxycarbenium salt that is then attacked by the nucleophile. acs.org

Research has demonstrated the successful coupling of various α-chloro ethers with both alkyl- and alkenylzirconocenes in the presence of a catalyst like CuCl or a stoichiometric amount of a zinc salt. acs.org While direct reaction with the organozirconocene yields some product, the addition of a co-catalyst significantly improves the yield of the resulting ether. acs.org This methodology represents a significant carbon-carbon bond-forming reaction, enabling the synthesis of complex ethers and trans-allylic ethers. acs.org

Table 1: Examples of Carbon-Carbon Bond Formation using α-Chloro Ethers

α-Chloro Ether Organometallic Reagent Catalyst/Additive Product Type Reference
General α-chloro ether Alkyl/Alkenylzirconocene CuCl Cross-coupled ether acs.org
General α-chloro ether Alkyl/Alkenylzirconocene ZnCl₂ Cross-coupled ether acs.org
α-Chlorooxime Grignard Reagent None (excess reagent) α-Alkyl/Aryl Oxime beilstein-journals.org

This table illustrates general reaction types involving α-chloro ethers, the class to which this compound belongs.

The reactivity of α-chloro ethers has been harnessed for the synthesis of heterocyclic compounds. An intramolecular version of the Samarium-Barbier reaction has been documented where oxo-substituted α-chloro ethers are cyclized using samarium diiodide. researchgate.net This reaction leads to the formation of hydroxysubstituted oxygen heterocycles, such as oxolanes (5-membered rings) and oxanes (6-membered rings), which are common structural motifs in a vast array of biologically active natural products. researchgate.net The reaction proceeds by forming an organosamarium intermediate which then attacks the tethered ketone or aldehyde carbonyl group. Moderate yields have been reported for the formation of five- and six-membered rings using this method. researchgate.net

While direct examples citing this compound in specific, complex natural product syntheses are not prevalent in the searched literature, its role as a butyraldehyde equivalent implies its utility. It can be used to introduce the C4 side chain found in various natural products, which may then be further elaborated or cyclized. For example, derivatives of this compound could be envisioned in the synthesis of intermediates for compounds like erythronolide B, where organometallic additions to introduce alkyl groups are key steps. beilstein-journals.org

Utilization in Polymer Science and Advanced Material Development

The application of this compound and its derivatives extends into the realm of polymer science. In one study, 1-chloro-4-ethoxybutane (B1584359) was used as a starting material in the synthesis of mono-lithium-based initiators for the anionic polymerization of hydroxyl-terminated polybutadiene (B167195) (HTPB). rsc.orgrsc.org HTPB is a crucial liquid polymer used in various industries for applications like polyurethane production, insulation coatings, and adhesives. rsc.org The structure of the initiator can influence the microstructure of the resulting polymer, such as the 1,4-unit content, which in turn affects its physical properties. rsc.orgrsc.org

Although direct use of this compound in polymerization is not widely reported, α-chloro ethers, in general, are known to be reactive in cationic polymerization. For example, α-methoxyphenylmethylium hexachloroantimonate, derived from an α-chloro ether, has been used as an initiator for the polymerization of propylene (B89431) oxide. acs.org This suggests that this compound could potentially act as an initiator or co-initiator in cationic polymerization processes, generating a stabilized alkoxycarbenium ion to begin the polymer chain growth.

Furthermore, derivatives like polyvinyl butyracetal, which are conceptually related through the reaction of polyvinyl alcohol with butyraldehyde (the parent aldehyde of this compound), are used in the formulation of materials like sanding sealers and other coating compositions. google.com

Contribution to the Development of Novel Organic Reactions and Methodologies

The unique reactivity of α-chloro ethers has contributed to the development of new synthetic methods. The study of their reactions with organometallic compounds, such as organozirconocenes, has led to new protocols for carbon-carbon bond formation that might not be achievable with other reagents. acs.org The investigation into the mechanism of these reactions, whether they proceed via direct reaction, transmetalation, or the formation of highly reactive alkoxycarbenium salts, expands the fundamental understanding of organometallic chemistry. acs.org

Additionally, the use of α-chloro ethers in intramolecular reactions, such as the Samarium-Barbier reaction to form heterocycles, demonstrates a novel application of this reagent class. researchgate.net Developing such intramolecular strategies is a significant goal in organic synthesis as it allows for the efficient construction of complex cyclic systems from linear precursors. The preparation of oxo-substituted α-chloro ethers from O,S-acetals using sulfuryl dichloride also represents a methodological advancement for accessing these useful precursors. researchgate.net

Functionalization Strategies for Derivatization of this compound

The primary strategy for the functionalization of this compound involves the nucleophilic substitution of the highly reactive chlorine atom. This reaction is facile due to the α-oxygen atom, which stabilizes the partial positive charge on the carbon atom in the transition state of an Sₙ2 reaction or the full carbocation in an Sₙ1-type mechanism.

A wide variety of nucleophiles can be used to displace the chloride, leading to a diverse range of derivatives. This is a standard reaction for alkyl halides in general. vaia.com For example, reaction with sodium iodide would yield 1-iodo-1-ethoxybutane. vaia.comweebly.com Reaction with other nucleophiles like sodium azide (B81097) would produce 1-azido-1-ethoxybutane. vaia.com These substitution reactions allow for the introduction of different functional groups at the C1 position of the butyl chain, creating new synthetic intermediates.

Table 2: Potential Derivatization Reactions of this compound

Nucleophile Reagent Example Product Class Reference
Iodide Sodium Iodide (NaI) α-Iodo Ether vaia.com
Azide Sodium Azide (NaN₃) α-Azido Ether vaia.com
Alkoxide Sodium Ethoxide (NaOCH₂CH₃) Acetal (B89532) (1,1-Diethoxybutane) scribd.com
Thiolate Sodium Thiophenoxide (NaSPh) α-Thio Ether sigmaaldrich.com
Amine Ammonia (NH₃) α-Amino Ether lookchem.com

This table outlines general nucleophilic substitution reactions applicable to this compound based on established reactivity for alkyl halides and α-chloro ethers.

Future Research Directions and Unexplored Avenues for 1 Chloro 1 Ethoxybutane Chemistry

Application of Flow Chemistry and Microreactor Technology in its Synthesis

The synthesis of α-chloro ethers like 1-Chloro-1-ethoxybutane can be fraught with challenges, including the management of exothermic reactions and the handling of potentially hazardous reagents. Flow chemistry, with its inherent advantages of superior heat and mass transfer, enhanced safety, and scalability, presents a compelling avenue for future research. mdpi.comdurham.ac.uk The utilization of microreactors could enable precise control over reaction parameters, leading to improved yields and selectivities. beilstein-institut.debeilstein-journals.org

Future investigations could focus on optimizing the synthesis of this compound from butanal, ethanol (B145695), and a chlorinating agent within a continuous flow system. Research could explore the impact of reactor design, residence time, and temperature on the efficiency of the conversion. A key area of exploration would be the development of integrated multi-step flow processes where the crude product from one step is directly used in a subsequent reaction without intermediate purification, significantly enhancing process efficiency. durham.ac.uk

Table 1: Hypothetical Parameters for Flow Synthesis Optimization of this compound

ParameterRange to be InvestigatedPotential Outcome Metric
Residence Time1 - 20 minutesYield (%), Selectivity (%)
Temperature0 - 60 °CReaction Rate, Byproduct Formation
Reagent Molar Ratios1:1:1 to 1:1.5:1.5Conversion (%), Atom Economy
Flow Rate0.1 - 5.0 mL/minThroughput, Mixing Efficiency

Exploration of Photochemical and Electrochemical Transformations

The carbon-chlorine bond in this compound is a potential site for photochemical and electrochemical activation. Photochemical reactions, initiated by the absorption of light, can generate highly reactive intermediates from stable molecules, opening up novel reaction pathways. britannica.com Future studies could investigate the photolytic cleavage of the C-Cl bond to generate radical or cationic intermediates, which could then be trapped by various nucleophiles to create a library of new butyrate (B1204436) derivatives.

Electrochemistry offers a green and versatile tool for synthesis, often operating under mild conditions without the need for stoichiometric oxidants or reductants. scripps.eduacs.orgnih.gov The electrochemical reduction of this compound could provide a controlled method for dehalogenation or the formation of carbanionic species. Conversely, anodic oxidation could lead to the formation of carbocations, facilitating reactions with a range of nucleophiles. nih.gov Exploring these electrochemical avenues could lead to the development of novel and sustainable synthetic routes for functionalized ethers. chemistryviews.org

Table 2: Proposed Electrochemical Transformations of this compound

Electrochemical MethodPotential TransformationInvestigated Parameters
Cathodic ReductionDehalogenation to form Butyl ethyl etherElectrode material, Solvent, Supporting electrolyte
Anodic Oxidation in the presence of an alcoholFormation of a new etherApplied potential, Nucleophile concentration
Anodic Oxidation in the presence of a nitrileFormation of an N-alkyl amideCurrent density, Solvent system

Development of High-Throughput Screening for Reaction Optimization

To efficiently explore the reaction space of this compound, high-throughput screening (HTS) methodologies are indispensable. HTS allows for the rapid and parallel execution of a large number of experiments, accelerating the discovery of optimal reaction conditions and novel reactivity. nih.govrsc.org Future research should focus on developing HTS assays to screen for catalysts, solvents, and other reaction parameters for various transformations involving this compound.

For instance, an HTS approach could be employed to identify optimal conditions for nucleophilic substitution reactions at the chlorinated carbon. chemrxiv.org This would involve dispensing small quantities of this compound, a library of nucleophiles, and various catalysts into a microplate format, followed by rapid analysis to determine product formation. Such an approach would significantly expedite the process of mapping the synthetic utility of this compound.

Table 3: Conceptual High-Throughput Screening Array for Nucleophilic Substitution

VariableInvestigated Factors
NucleophilesLibrary of alcohols, amines, thiols
CatalystsLewis acids, organocatalysts
SolventsRange of polar and non-polar solvents
Temperature25 °C, 50 °C, 75 °C

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry

The vast datasets generated from high-throughput screening, as well as from computational studies, can be leveraged by artificial intelligence (AI) and machine learning (ML) algorithms. These powerful tools can identify complex patterns and relationships to predict reaction outcomes, optimize reaction conditions, and even propose novel synthetic pathways. acs.orgijnc.iraimlic.comarxiv.orgacs.org

Table 4: Potential AI/ML Model Inputs and Outputs for this compound Chemistry

Input FeaturesPredicted Output
Reactant structures, Reagents, Solvents, TemperatureMajor product structure, Reaction yield (%)
Molecular descriptors of this compoundPhysicochemical properties (e.g., solubility, boiling point)
Desired product propertiesProposed synthetic route starting from this compound

Investigations into Supramolecular Interactions Involving this compound

The presence of a chlorine atom and an ether oxygen atom in this compound makes it a candidate for engaging in various non-covalent interactions, which are fundamental to supramolecular chemistry. wikipedia.orgencyclopedia.pub The chlorine atom can act as a halogen bond donor, forming directional interactions with electron-rich atoms. acs.org The ether oxygen, with its lone pairs of electrons, can act as a hydrogen bond acceptor or a halogen bond acceptor. acs.orgresearchgate.net

Future research should aim to systematically investigate the supramolecular chemistry of this compound. This could involve co-crystallization studies with various halogen bond acceptors and hydrogen bond donors to understand its self-assembly behavior and its ability to form extended networks in the solid state. rsc.org Understanding these non-covalent interactions could pave the way for its use as a building block in crystal engineering and the design of functional materials.

Table 5: Prospective Supramolecular Studies with this compound

Interaction TypePotential Co-formerAnalytical Technique
Halogen BondingPyridines, N-oxidesSingle-crystal X-ray diffraction
Hydrogen BondingPhenols, Carboxylic acidsFTIR spectroscopy, NMR spectroscopy
van der Waals InteractionsAromatic hydrocarbonsComputational modeling

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.